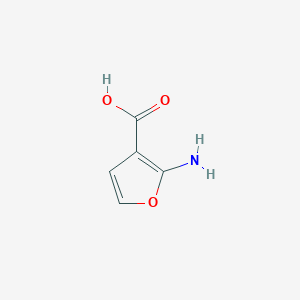
Mequitazine Impurity 4
Descripción general
Descripción
Mequitazine Impurity 4 is a chemical compound with the CAS Registry number 151129-13-4 . It is categorized under impurities . It is not considered a hazardous compound .
Synthesis Analysis
The synthesis of Mequitazine, which this compound is related to, has been reported to be based on an efficient palladium catalyzed allylic alkylation of 1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl acetate using sodium phenothiazinate in mild conditions .
Molecular Structure Analysis
The molecular formula of this compound is C20H20N2S . The IUPAC name is 10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that impurities can form during or after the course of a reaction . They can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product .
Aplicaciones Científicas De Investigación
1. Analytical Methods for Mequitazine Detection
Research has developed various methods to detect and quantify mequitazine in biological samples. For instance, a study by Kumazawa et al. (2006) developed a pipette tip solid-phase extraction and gas chromatography-mass spectrometry method for determining mequitazine in human plasma. Similarly, El-Ragehy et al. (2002) suggested six procedures for mequitazine determination in the presence of its degradate, highlighting the importance of accurate measurement in pharmaceutical analysis.
2. Pharmacokinetics and Metabolism Studies
Understanding the pharmacokinetics and metabolism of mequitazine is crucial for its therapeutic use. Jeong et al. (2019) developed a sensitive UPLC-MS/MS method to determine mequitazine in rat plasma and urine, which was applied to pharmacokinetic studies. This kind of research is essential for understanding how the drug is processed in the body.
3. Photostability and Degradation Studies
Studies like those by Kakinoki et al. (2005) and Teraoka et al. (2005) focus on the photostability of mequitazine. They investigate how factors like titanium dioxide and different types of containers affect the stability of mequitazine under light exposure. This research is vital for ensuring the stability and efficacy of mequitazine in various formulations.
4. Drug Interaction and Safety Studies
Research also examines the interaction of mequitazine with other drugs and its safety profile. For example, Hasegawa et al. (2004) studied the effect of mequitazine on the pharmacokinetics of theophylline in asthmatic patients, finding no significant change, which indicates safety for coadministration.
5. Synthesis and Chemical Analysis
Research into the synthesis of mequitazine and its enantiomers, as seen in studies by Gauthier et al. (2014) and Gonnot et al. (2009), contributes to the efficient production and understanding of this drug's chemical properties.
Mecanismo De Acción
Target of Action
Mequitazine Impurity 4, also known as 10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine, primarily targets the histamine H1 receptors . These receptors are located on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Mode of Action
This compound acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells . By binding to these sites, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . This compound, by acting as a histamine H1 antagonist, interrupts this pathway and provides relief from the symptoms of allergic reactions .
Pharmacokinetics
The parent compound, mequitazine, has been found to have a half-life of approximately 455 hours . The maximum concentration (Cmax) was 8.5 ng/mL, which was obtained at 10.1 hours . More research is needed to determine the ADME properties of this compound.
Result of Action
The result of this compound’s action is the temporary relief of symptoms brought on by histamine, such as sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the presence of other drugs, the individual’s health status, and genetic factors . .
Propiedades
IUPAC Name |
10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGVIZUGFYBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


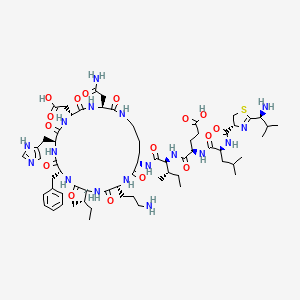
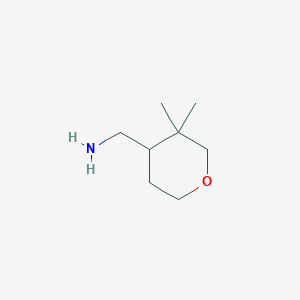
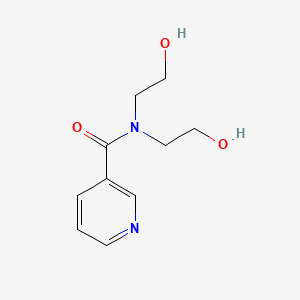

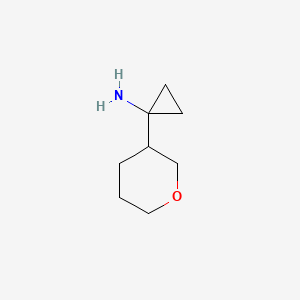
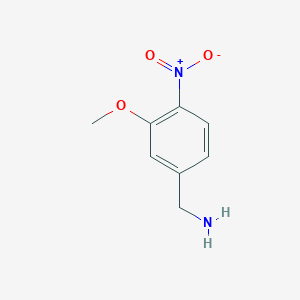
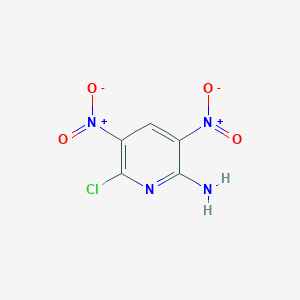
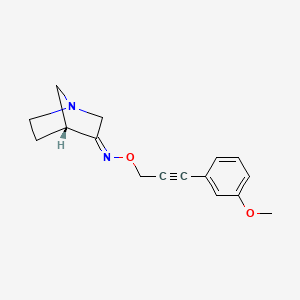
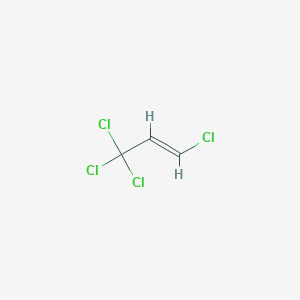
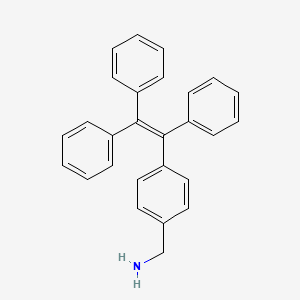
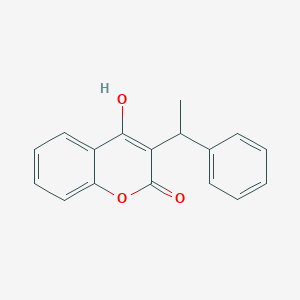
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)

